molecular formula C13H11NO2 B289686 Pyridin-2-yl 3-methylbenzoate

Pyridin-2-yl 3-methylbenzoate

Cat. No.: B289686
M. Wt: 213.23 g/mol
InChI Key: SPQXGLBJSZTTHZ-UHFFFAOYSA-N
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Description

Pyridin-2-yl 3-methylbenzoate is an aromatic ester compound comprising a benzoate moiety substituted with a methyl group at the 3-position and esterified with a pyridin-2-yl group. The 3-methyl substituent on the benzoate ring acts as an electron-donating group (EDG), which may influence steric and electronic properties, such as solubility, melting point, and reactivity toward hydrolysis or electrophilic substitution.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

pyridin-2-yl 3-methylbenzoate

InChI

InChI=1S/C13H11NO2/c1-10-5-4-6-11(9-10)13(15)16-12-7-2-3-8-14-12/h2-9H,1H3

InChI Key

SPQXGLBJSZTTHZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=N2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Reagents and Conditions

Pyridin-2-yl 3-methylbenzoate undergoes oxidation primarily at the pyridine nitrogen and methyl group:

  • N-Oxidation : Hydrogen peroxide or 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C yields pyridine N-oxide derivatives .

  • Methyl Group Oxidation : Potassium permanganate (KMnO₄) in acidic aqueous conditions converts the methyl group to a carboxylic acid.

Key Data:

Oxidation TargetReagentTemperatureYieldProduct
Pyridine N-atommCPBA0°C → 25°C68–75%Pyridin-2-yl N-oxide
Benzoate methylKMnO₄100°C (reflux)54%3-Carboxybenzoate

Reagents and Products

Reductive transformations focus on the ester group and aromatic rings:

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a benzyl alcohol.

  • N-Oxide Reduction : Sodium dithionite (Na₂S₂O₄) in ethanol/water regenerates the pyridine ring from N-oxide intermediates .

Mechanism:

The ester group undergoes nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbon, forming a primary alcohol.

Acidic vs. Basic Conditions

  • Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ester into 3-methylbenzoic acid and pyridin-2-ol .

  • Acidic Hydrolysis : HCl in dioxane yields similar products but with slower kinetics .

Comparative Data:

ConditionReagentTimeYield
Basic2M NaOH4h89%
Acidic6M HCl12h72%

Suzuki-Miyaura Coupling

Pd-catalyzed coupling with aryl boronic acids forms biaryl ketones via C(acyl)–O bond activation :

Catalytic System Optimization:

CatalystBaseSolventTemp (°C)Yield
Pd/γ-Al₂O₃Cs₂CO₃Toluene12054%
Pd/CK₂CO₃DME/H₂O10084%

Mechanism:

  • Pd⁰ coordinates to the pyridine nitrogen, forming a palladacycle intermediate.

  • Oxidative addition cleaves the C(acyl)–O bond.

  • Transmetalation with boronic acid precedes reductive elimination to yield the ketone .

Nitration and Halogenation

The pyridine ring directs electrophiles to the meta position relative to the ester group:

  • Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group at C5 of the pyridine ring .

  • Bromination : Br₂ in FeBr₃ yields 5-bromo-pyridin-2-yl derivatives.

Optimized Protocols

  • Continuous Flow Reactors : Enhance yields (up to 92%) by maintaining precise temperature (80–100°C) and pressure (2 atm).

  • Catalyst Recycling : Pd/γ-Al₂O₃ retains 89% activity after five cycles in Suzuki-Miyaura reactions .

Thermal and Photolytic Behavior

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and pyridine derivatives.

  • Photolysis : UV light (254 nm) in methanol induces ester cleavage with a half-life of 6h .

This compound’s reactivity profile underscores its utility in pharmaceuticals, agrochemicals, and materials science. Mechanistic studies and catalytic optimizations continue to expand its synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ring

Pyridin-2-yl 3-methylbenzoate shares structural similarities with methyl 3-methylbenzoate (M3MB) and methyl 2-methylbenzoate (M2MB) (). Key differences arise from the ester group (pyridin-2-yl vs. methyl) and substituent positions:

  • Electronic Effects: The pyridin-2-yl group is moderately electron-withdrawing (EWG) compared to the methyl ester (EDG). The 3-methyl substituent (meta to the ester group) donates electrons inductively, slightly counteracting the EWG effect of the pyridin-2-yl ester. In contrast, ortho-substituted esters (e.g., M2MB or methyl 2-nitrobenzoate) experience stronger steric hindrance and electronic effects due to proximity to the ester .
  • However, the aromatic pyridine ring may improve solubility in polar aprotic solvents.

Functional Group Comparisons

  • Pyridin-2-yl Esters vs. Aromatic Benzyl Esters :
    Compounds like benzyl benzoate (BB) () lack the pyridine ring but share aromatic ester features. The pyridin-2-yl group in this compound may enhance stability under acidic conditions due to nitrogen’s lone-pair delocalization.

  • Pyridin-2-yl Derivatives in Agrochemicals: Pyridin-2-yl groups are prevalent in bioactive compounds, such as the pesticidal 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives ().

Data Table: Comparative Analysis of Selected Compounds

Compound Ester Group Benzoate Substituent Substituent Position Key Properties/Effects
This compound Pyridin-2-yl 3-methyl (EDG) meta Moderate EWG ester; enhanced electrophilicity
Methyl 3-methylbenzoate (M3MB) Methyl 3-methyl (EDG) meta EDG ester; lower hydrolysis reactivity
Methyl 2-nitrobenzoate (M2NB) Methyl 2-nitro (EWG) ortho Strong EWG substituent; high reactivity
Benzyl benzoate (BB) Benzyl None - Aromatic ester; limited electronic effects

Research Findings and Implications

  • Reactivity Trends :
    this compound’s reactivity is expected to lie between M3MB (low reactivity) and nitro-substituted esters (high reactivity) due to competing electronic effects. Hydrolysis studies in basic or acidic media would clarify its stability .

  • Synthetic Considerations :
    While details Pd-catalyzed synthesis of pyridin-2-yl triazinyl indoles, similar cross-coupling methodologies (e.g., Suzuki-Miyaura) could be adapted for synthesizing this compound derivatives .

  • Potential Applications: The pyridin-2-yl group’s prevalence in bioactive compounds () hints at possible agrochemical or pharmaceutical uses, though direct evidence is lacking. Further studies could explore coordination with metal ions or enzyme-binding interactions .

Q & A

Basic: What are the optimal synthetic routes for Pyridin-2-yl 3-methylbenzoate in academic research?

Methodological Answer:
The synthesis typically involves Pd-catalyzed cross-coupling reactions or Michael addition amidation. For example, Fe₂Ni-BDC bimetallic metal–organic frameworks (MOFs) have been used as catalysts in Michael addition reactions to synthesize analogous N-(pyridin-2-yl)-benzamides. Key steps include:

  • Catalyst selection : Fe₂Ni-BDC MOFs for high yield (77% after six cycles) and recyclability .
  • Reaction optimization : Use of polar aprotic solvents (e.g., CPME:H₂O mixtures) and Cs₂CO₃ as a base to enhance nucleophilic attack .
  • Purification : Column chromatography or solvent diffusion recrystallization, validated by HPLC (≥95% purity) .

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography : SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve bond lengths/angles and Hirshfeld surfaces for intermolecular interactions .
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/aromatic peaks. Compare with spectral libraries for validation .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced: How can contradictions in crystallographic data for pyridin-2-yl derivatives be resolved?

Methodological Answer:
Discrepancies in unit cell parameters or bond angles may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : Apply PART instructions in SHELX to account for flexible substituents (e.g., methyl groups) .
  • Validation tools : Cross-check with Hirshfeld surface analysis (e.g., dₙᵒᵣₘ plots) to identify outlier interactions .

Advanced: What methodologies assess the biodegradation of 3-methylbenzoate derivatives in microbial systems?

Methodological Answer:
Studies use:

  • Co-metabolism assays : Simultaneous degradation of 3-methylbenzoate (3MB) and 3-chlorobenzoate (3CB) via ortho-cleavage pathways, monitored by GC-MS for metabolite identification (e.g., 2-methyllactone) .
  • Suicide substrates : Counter-selection with 3CB to isolate meta-cleavage-deficient strains .
  • Enzyme kinetics : Measure Vₘₐₓ/Kₘ for dioxygenases to compare substrate specificity .

Advanced: How does 3-methylbenzoate influence transcriptional regulation in bacterial promoters?

Methodological Answer:
In Pseudomonas systems:

  • Primer extension assays : Identify transcription initiation points (e.g., identical start sites for wild-type and mutant Pm promoters) .
  • Effector screening : 3-methylbenzoate activates XylS regulators, confirmed by β-galactosidase reporter assays .
  • Mutagenesis : Replace effector-binding residues (e.g., XylSG44S) to study suppression mechanisms .

Advanced: What catalytic mechanisms enable pyridin-2-yl derivatives in cross-coupling reactions?

Methodological Answer:
Mechanistic insights include:

  • Pd(0)/Pd(II) cycles : XantPhos ligands stabilize Pd intermediates in Suzuki-Miyaura couplings for pyridin-2-yl indole synthesis .
  • DFT analysis : Calculate activation energies for Michael addition steps (e.g., nucleophilic attack by pyridin-2-yl amines) .
  • Leaching tests : ICP-MS to confirm catalyst stability (e.g., Fe₂Ni-BDC MOFs retain metal content after reuse) .

Basic: What bioactivity screening approaches are used for this compound?

Methodological Answer:

  • Insecticidal assays : Contact/oral toxicity tests on Apis mellifera (LD₅₀ calculations) and molecular docking against nAChR targets .
  • Anticancer studies : MTT assays on A549 cells, with apoptosis markers (e.g., caspase-3) validated by flow cytometry .
  • Biocontrol potential : GC-MS identification of insecticidal metabolites (e.g., methyl 3-methylbenzoate) in Beauveria bassiana cultures .

Advanced: How are pyridin-2-yl derivatives applied in minor actinide separations?

Methodological Answer:

  • Tridentate ligands : Design 2-[6-(5,6-diphenyltriazinyl)-pyridin-2-yl]-indole complexants for selective An(III)/Ln(III) binding .
  • Solvent extraction : Optimize pH and ionic strength in HNO₃ media, monitored by UV-Vis titration .
  • Stability constants : Determine logβ values via potentiometry or TRLFS .

Basic: What safety protocols are recommended for handling pyridin-2-yl intermediates?

Methodological Answer:

  • SDS compliance : Use fume hoods for volatile derivatives (e.g., methyl esters) and avoid skin contact with sulfonamide intermediates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from boronic acids) before aqueous disposal .
  • Emergency procedures : Contact Combi-Blocks (1-858-635-8950) for spill management of pyridin-2-yl piperazinones .

Advanced: How to address low yields in catalytic synthesis of pyridin-2-yl amides?

Methodological Answer:

  • Ligand screening : Test biphenylphosphines (e.g., XantPhos) to reduce Pd aggregation .
  • Solvent optimization : Replace DMF with CPME to minimize side reactions .
  • In situ monitoring : Use FT-IR to track nitroolefin consumption and adjust reaction time .

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